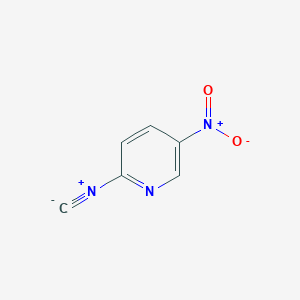
2-Isocyano-5-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isocyano-5-nitropyridine is a chemical compound characterized by the presence of an isocyano group and a nitro group attached to a pyridine ring. This compound has the molecular formula C6H3N3O2 and a molecular weight of 149.11 g/mol
Vorbereitungsmethoden
The synthesis of 2-Isocyano-5-nitropyridine typically involves the formylation of a primary amine followed by the dehydration of the resultant formamide. One of the most practical methods for dehydration is using phosphorus oxychloride in the presence of triethylamine as a solvent at 0°C . This method offers several advantages, including increased synthesis speed, relatively mild conditions, and rapid access to large numbers of functionalized isocyanides with excellent purity . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high yields and purity.
Analyse Chemischer Reaktionen
2-Isocyano-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The isocyano group can participate in nucleophilic substitution reactions.
Coupling Reactions: It can be used in multicomponent coupling reactions such as the Ugi and Passerini reactions.
Common reagents used in these reactions include phosphorus oxychloride, triethylamine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Isocyano-5-nitropyridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Isocyano-5-nitropyridine involves its ability to act as a nucleophile, electrophile, and even a radical. This versatility allows it to participate in various chemical reactions, targeting specific molecular pathways. For instance, it can covalently modify essential metabolic enzymes involved in fatty acid biosynthesis and the hexosamine pathway, leading to functional inhibition .
Vergleich Mit ähnlichen Verbindungen
2-Isocyano-5-nitropyridine can be compared with other isocyanides such as:
2-Cyano-5-nitropyridine: Similar in structure but with a cyano group instead of an isocyano group.
2-Amino-5-nitropyridine: Contains an amino group instead of an isocyano group.
2-Cyclooctylamino-5-nitropyridine: Contains a cyclooctylamino group, used in optically operated acoustooptical modulators.
Eigenschaften
CAS-Nummer |
255842-14-9 |
|---|---|
Molekularformel |
C6H3N3O2 |
Molekulargewicht |
149.11 g/mol |
IUPAC-Name |
2-isocyano-5-nitropyridine |
InChI |
InChI=1S/C6H3N3O2/c1-7-6-3-2-5(4-8-6)9(10)11/h2-4H |
InChI-Schlüssel |
OMQADSPXBPQOFD-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[N+]C1=NC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


 ketone](/img/structure/B13618087.png)
![[(4-Chlorophenyl)methyl][2-(dimethylamino)ethyl]aminedihydrochloride](/img/structure/B13618098.png)
![N-{4-[(cyanosulfanyl)methyl]-1,3-thiazol-2-yl}-N-methylacetamide](/img/structure/B13618102.png)

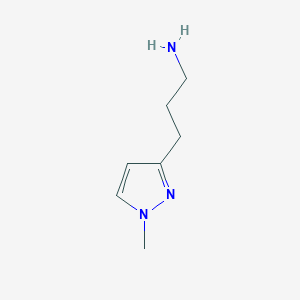
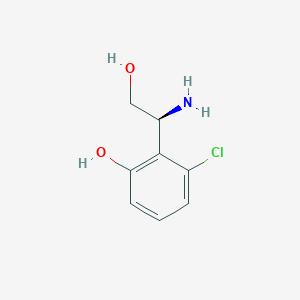
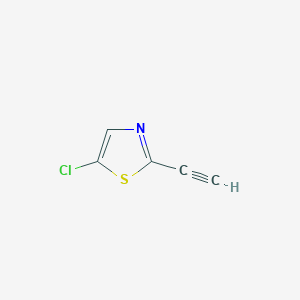
![Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate](/img/structure/B13618123.png)
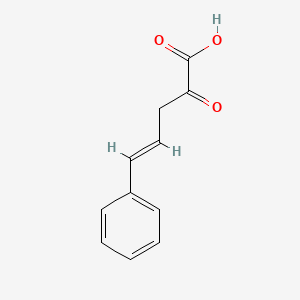
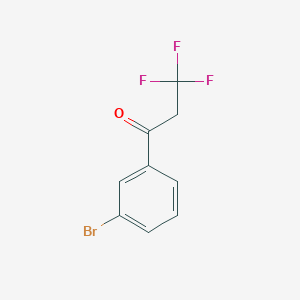
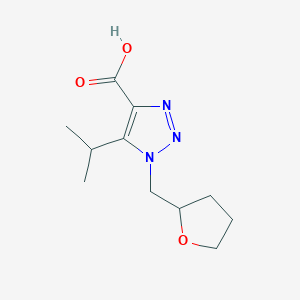
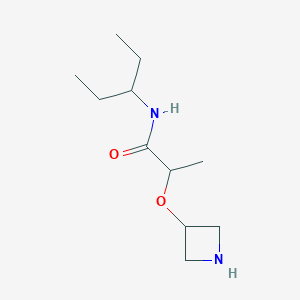
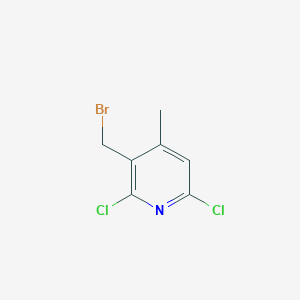
![2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid](/img/structure/B13618142.png)
